molecular formula C15H12F27N2O4P B12846673 Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate CAS No. 93857-51-3

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate

Cat. No.: B12846673
CAS No.: 93857-51-3
M. Wt: 828.20 g/mol
InChI Key: ARRIVQGBPVGHMV-UHFFFAOYSA-N
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Description

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its extensive fluorination, which imparts significant hydrophobicity and chemical stability. It is used in various industrial applications due to its ability to modify surface properties and enhance material performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols and phosphoric acid derivatives, which can be further utilized in various chemical processes .

Mechanism of Action

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate involves its interaction with surfaces and materials to modify their properties. The extensive fluorination of the compound imparts hydrophobicity and chemical resistance, making it effective in altering surface energy and wettability. The phosphate group can interact with various substrates, enhancing adhesion and stability .

Comparison with Similar Compounds

Similar Compounds

    Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate: Similar in structure but with fewer fluorinated carbon atoms.

    Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate: Another fluorinated phosphate with a different arrangement of fluorinated carbon atoms.

Uniqueness

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate is unique due to its extensive fluorination, which provides superior hydrophobicity and chemical stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No.

93857-51-3

Molecular Formula

C15H12F27N2O4P

Molecular Weight

828.20 g/mol

IUPAC Name

diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate

InChI

InChI=1S/C15H6F27O4P.2H3N/c16-3(17,1-2-46-47(43,44)45)5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)12(33,34)10(29,30)8(25,26)6(21,22)4(18,14(37,38)39)15(40,41)42;;/h1-2H2,(H2,43,44,45);2*1H3

InChI Key

ARRIVQGBPVGHMV-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+]

Origin of Product

United States

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